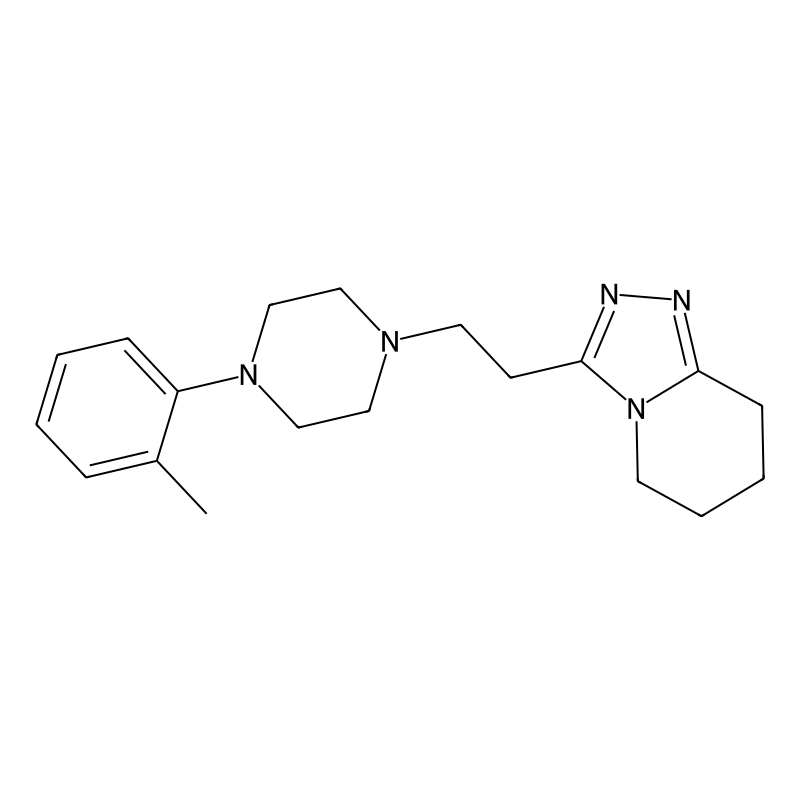Dapiprazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Dopamine Modulation and Schizophrenia
Schizophrenia is a complex mental illness characterized by positive symptoms (hallucinations, delusions) and negative symptoms (social withdrawal, apathy). Dopamine dysregulation is thought to play a role in the pathophysiology of schizophrenia. Dapiprazole exhibits antagonist properties at dopamine D2 receptors, potentially helping to regulate dopamine signaling and improve symptoms [1]. Research is ongoing to determine the efficacy and safety of Dapiprazole as a treatment for schizophrenia compared to existing medications.
Source
[1] Li, W., et al. (2013). The antipsychotic profile of dapiprazole in rats. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 47, 282-289. ()
Neuroprotection and Neurodegenerative Diseases
Dapiprazole has also shown promise in pre-clinical studies for its potential neuroprotective effects. It may help to preserve neurons and improve cognitive function in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [2, 3]. The mechanism by which Dapiprazole exerts these effects is still under investigation, but it may be related to its ability to modulate glutamate signaling and reduce oxidative stress.
Sources
[2] Lv, J., et al. (2017). Dapiprazole protects against Aβ-induced neurotoxicity and cognitive dysfunction in APP/PS1 mice. Neuroscience Letters, 651, 224-230. ()
[3] Xu, Y., et al. (2015). Dapiprazole protects dopaminergic neurons against MPTP-induced neurotoxicity in mice. European Journal of Pharmacology, 764, 485-492. ()
Purity
Physical Description
XLogP3
Exact Mass
LogP
2.3
Appearance
Storage
UNII
Drug Indication
FDA Label
Pharmacology
MeSH Pharmacological Classification
ATC Code
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EX - Other antiglaucoma preparations
S01EX02 - Dapiprazole
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]
Other CAS
Wikipedia
Dates
2: Ramesh T, Rao PN. Development and validation of a stability-indicating RP-HPLC assay method and stress degradation studies on dapiprazole. J Chromatogr Sci. 2013 Oct;51(9):856-60. doi: 10.1093/chromsci/bms184. Epub 2012 Nov 20. PubMed PMID: 23169931.
3: Canovetti A, Nardi M, Figus M, Fogagnolo P, Benelli U. Aceclidine, brimonidine tartrate, and dapiprazole: comparison of miotic effect and tolerability under different lighting conditions. J Cataract Refract Surg. 2009 Jan;35(1):42-6. doi: 10.1016/j.jcrs.2008.09.009. PubMed PMID: 19101423.
4: Marx-Gross S, Krummenauer F, Dick HB, Pfeiffer N. Brimonidine versus dapiprazole: Influence on pupil size at various illumination levels. J Cataract Refract Surg. 2005 Jul;31(7):1372-6. PubMed PMID: 16105609.
5: Giakoumaki SG, Hourdaki E, Grinakis V, Theou K, Bitsios P. Effects of peripheral sympathetic blockade with dapiprazole on the fear-inhibited light reflex. J Psychopharmacol. 2005 Mar;19(2):139-48. PubMed PMID: 15728435.
6: Leccisotti A. Dapiprazole for night halos caused by angle-supported phakic intraocular lenses. J Refract Surg. 2004 Sep-Oct;20(5):489. PubMed PMID: 15523962.
7: Schmidbauer JM, Georg T, Möller MR, Ruprecht KW. [Driving ability after reversal of phenylephrine 10% induced mydriasis by dapiprazole 0.5%; a prospective study on 65 eyes]. Klin Monbl Augenheilkd. 2000 Dec;217(6):340-4. German. PubMed PMID: 11210707.
8: Schimidbauer JM, Höh H, Franke G, Petsch E, Siegmund W. [Clinical use of mydriasis with 10% phenylephrine and its antagonism by 0.5% dapiprazole]. Ophthalmologe. 1999 Mar;96(3):182-6. German. PubMed PMID: 10234966.
9: Anicho UM, Cooper J, Feldman J, Jaanus SD, Dignam K. The clinical efficacy of paremyd with and without dapiprazole in subjects with light and dark brown irides. Optom Vis Sci. 1999 Feb;76(2):94-101. PubMed PMID: 10082055.
10: Eltze M. Affinity of the miotic drug, dapiprazole, at alpha 1-adrenoceptor subtypes A, B and D. J Pharm Pharmacol. 1997 Nov;49(11):1091-5. PubMed PMID: 9401944.








